2-(2-Methylpropane-1-sulfonyl)-6-nitro-1,3-benzothiazole
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Overview
Description
Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . For the specific compound Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro-, the synthesis might involve the following steps:
Condensation Reaction: 2-aminobenzenethiol reacts with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Sulfonylation: Introduction of the 2-[(2-methylpropyl)sulfonyl] group can be achieved through sulfonylation reactions using sulfonyl chlorides.
Nitration: The nitro group at the 6th position can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable ionic liquids have been reported . These methods offer advantages like reduced reaction times and improved yields.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
Benzothiazole derivatives, including Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro-, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agents for diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the production of rubber accelerators, corrosion inhibitors, and photographic chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylpropyl)sulfonyl]benzothiazole
- 6-nitrobenzothiazole
- 2-[(2-chlorobenzyl)sulfonyl]benzothiazole
Uniqueness
Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- stands out due to the combined presence of the sulfonyl and nitro groups, which confer unique chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
CAS No. |
66777-88-6 |
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Molecular Formula |
C11H12N2O4S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(2-methylpropylsulfonyl)-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12N2O4S2/c1-7(2)6-19(16,17)11-12-9-4-3-8(13(14)15)5-10(9)18-11/h3-5,7H,6H2,1-2H3 |
InChI Key |
JIDBBSZDWJBTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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